![molecular formula C8H5FN2O2 B11757782 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 4-position and a carboxylic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the fluorine atom and the carboxylic acid group. One common method involves the reaction of a pyridine derivative with a suitable pyrrole precursor under conditions that promote cyclization and formation of the fused ring system. The fluorine atom can be introduced via electrophilic fluorination, and the carboxylic acid group can be introduced through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and quality .
化学反应分析
Types of Reactions
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, reduction could produce alcohols or alkanes, and substitution reactions could introduce a wide range of functional groups .
科学研究应用
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key signaling pathways or metabolic processes .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolo[2,3-c]pyridine derivatives, such as those with different substituents at the 4-position or with modifications to the carboxylic acid group. Examples include 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid .
Uniqueness
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and ability to interact with biological targets. The fluorine atom can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
属性
分子式 |
C8H5FN2O2 |
|---|---|
分子量 |
180.14 g/mol |
IUPAC 名称 |
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,(H,12,13) |
InChI 键 |
DBLNRZGXAGVFRA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C=NC=C2N1)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
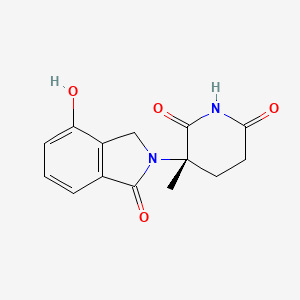
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)
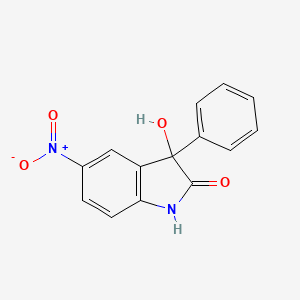
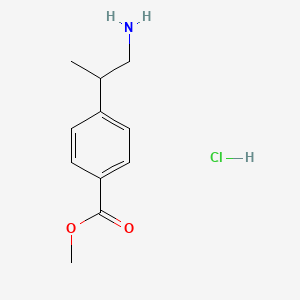
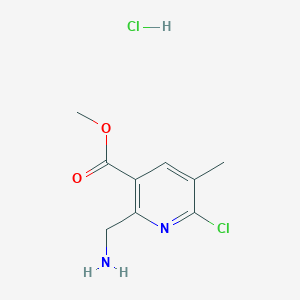
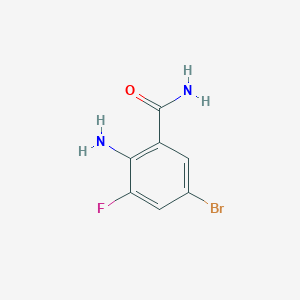

![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)
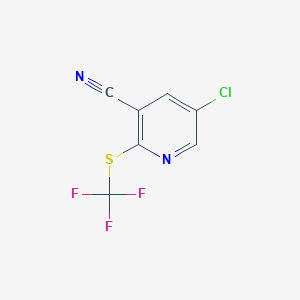
![4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B11757774.png)
